

BSJ-02-162 mechanism of action

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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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An In-depth Technical Guide on the Core Mechanism of Action of **BSJ-02-162**

Introduction

BSJ-02-162, also known as CDK4/6-IN-11, is a potent, bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the degradation of specific protein targets within cancer cells, offering a novel therapeutic strategy. This document provides a detailed overview of its mechanism of action, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Core Mechanism of Action

BSJ-02-162 functions as a degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][4] Structurally, it is composed of three key components: a ligand that binds to the target proteins (a palbociclib moiety for CDK4/6), a ligand for an E3 ubiquitin ligase (a pomalidomide/thalidomide-based moiety that recruits the Cereblon E3 ligase, CRBN), and a chemical linker that connects these two ligands.[1][2][5]

The primary mechanism involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. **BSJ-02-162** simultaneously binds to both CDK4/6 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK4 and CDK6 by the E3 ligase, marking them for degradation by the 26S proteasome. This degradation is dependent on the presence of CRBN.[3]

In addition to its primary targets, **BSJ-02-162** also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of imide-based

CRBN modulators.[3][6] This dual activity against both CDK4/6 and IKZF1/3 suggests potential for enhanced anti-proliferative effects in certain cancers, such as Mantle Cell Lymphoma (MCL).[3][4]

Data Presentation

Table 1: Profile of BSJ-02-162 and Related CDK4/6 Degraders

Compound	Parent CDK4/6 Inhibitor	Linker Type	Degrader Activity	Reference
BSJ-02-162	Palbociclib	Alkyl	Degrades CDK4, CDK6, IKZF1, IKZF3	[3]
BSJ-03-204	Palbociclib	Not specified	Degrades CDK4, CDK6	[3]
BSJ-01-187	Ribociclib	4-carbon alkyl	Selectively degrades CDK4	[3]
YKL-06-102	Palbociclib	PEG-3	Selectively degrades CDK6	[3]
BSJ-04-132	Ribociclib	Not specified	Selectively degrades CDK4	[3][6]
BSJ-03-123	Not specified	Phthalimide-based	Selectively degrades CDK6	[6]
BSJ-01-184	Abemaciclib	Not specified	Degrades CDK9	[4]

Table 2: Cellular Effects of BSJ-02-162 Treatment

Cell Line	Treatment	Observed Effect	Reference
Granta-519 (MCL)	1 μ M BSJ-02-162 for 24h	Pronounced loss of CDK4/6 and IKZF1/3 protein; Reduced levels of phosphorylated Rb; Potent G1 cell cycle arrest.	[3]
Jurkat	1 μ M BSJ-02-162 for 4h	Degradation of CDK4/6 and IKZF1/3.	[6]
Molt4	250 nM BSJ-02-162 for 5h	Loss of CDK4/6, IKZF1/3, and other zinc finger proteins.	[3]
PDAC-derived cells	Not specified	Effective degradation of CDK6, but limited impact on CDK4.	[5]

Experimental Protocols

Immunoblotting for Protein Degradation

- **Cell Culture and Treatment:** Jurkat or Granta-519 cells are cultured under standard conditions. Cells are treated with a specified concentration of **BSJ-02-162** (e.g., 1 μ M) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 4 or 24 hours).
- **Cell Lysis:** After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a standard assay such as the BCA assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, phospho-Rb, and a loading control (e.g., β -actin). Subsequently, the membrane is incubated

with appropriate HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

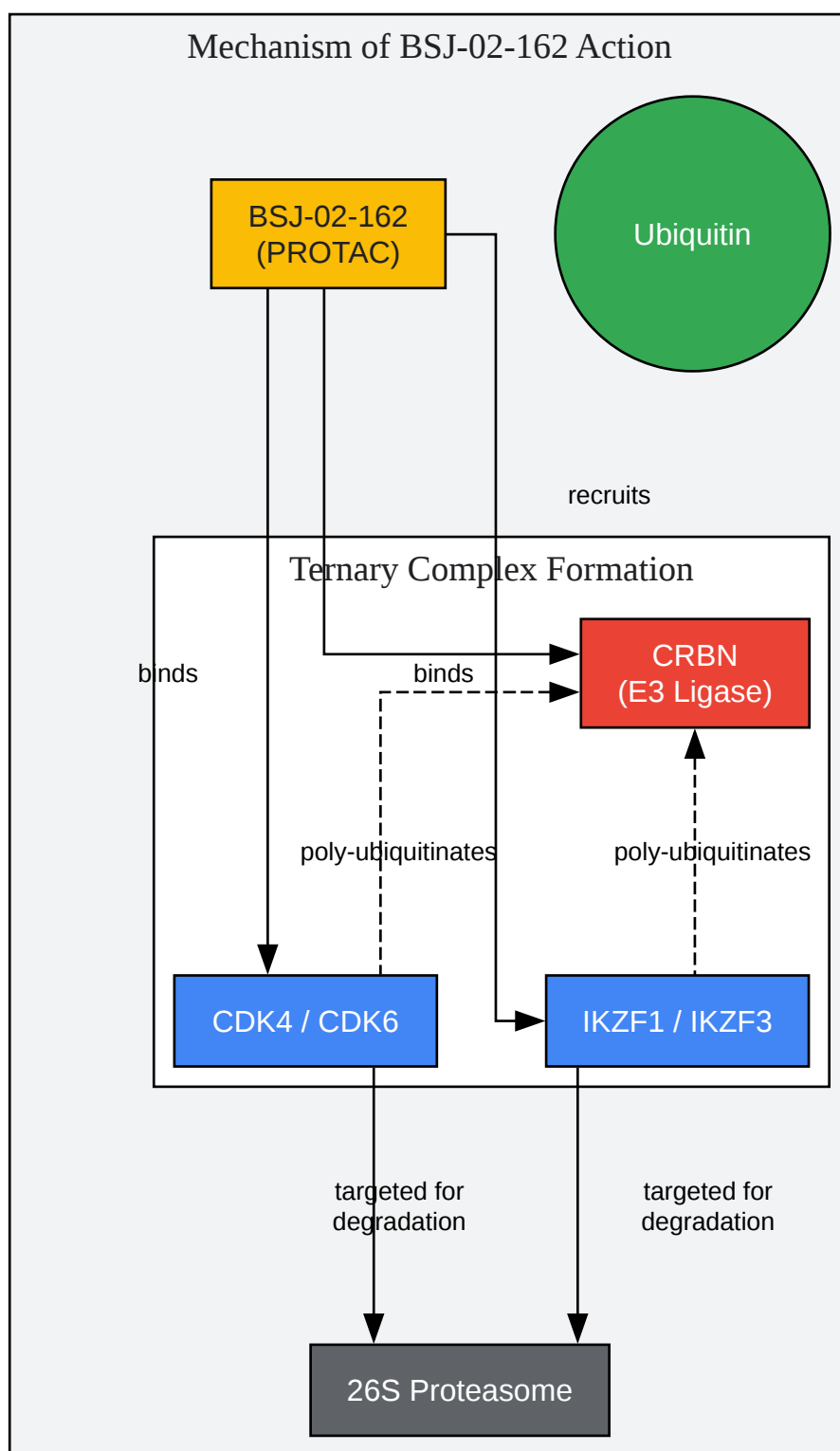
Cell Cycle Analysis via Propidium Iodide Staining

- **Cell Treatment:** Jurkat cells (wildtype and CRBN-knockout) are treated with **BSJ-02-162** (e.g., 100 nM), palbociclib, lenalidomide, or vehicle control for 24 hours.
- **Cell Fixation:** Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in G1, S, and G2/M phases of the cell cycle are quantified.

Mass Spectrometry-based Proteomics

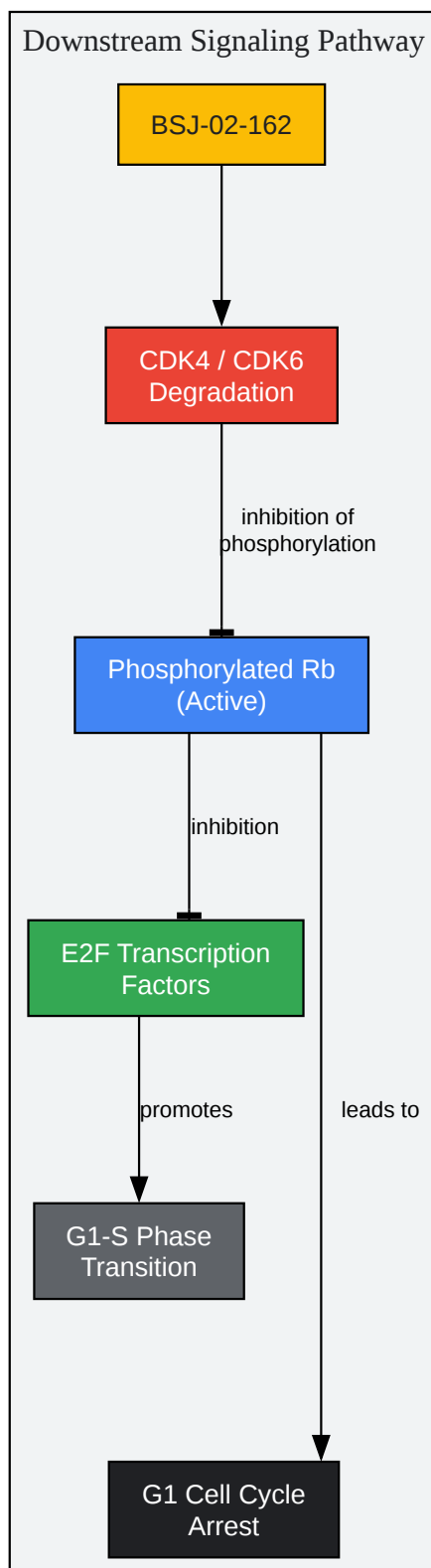
- **Cell Treatment and Lysis:** Molt4 cells are treated with **BSJ-02-162** (e.g., 250 nM) for 5 hours. Cells are then lysed, and proteins are extracted.
- **Protein Digestion:** Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
- **Tandem Mass Tag (TMT) Labeling:** Peptides from different treatment conditions are labeled with isobaric TMT reagents for multiplexed analysis.
- **LC-MS/MS Analysis:** The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
- **Data Analysis:** The relative abundance of proteins across different samples is quantified based on the TMT reporter ion intensities to identify proteins that are downregulated upon treatment with **BSJ-02-162**.

Mandatory Visualization



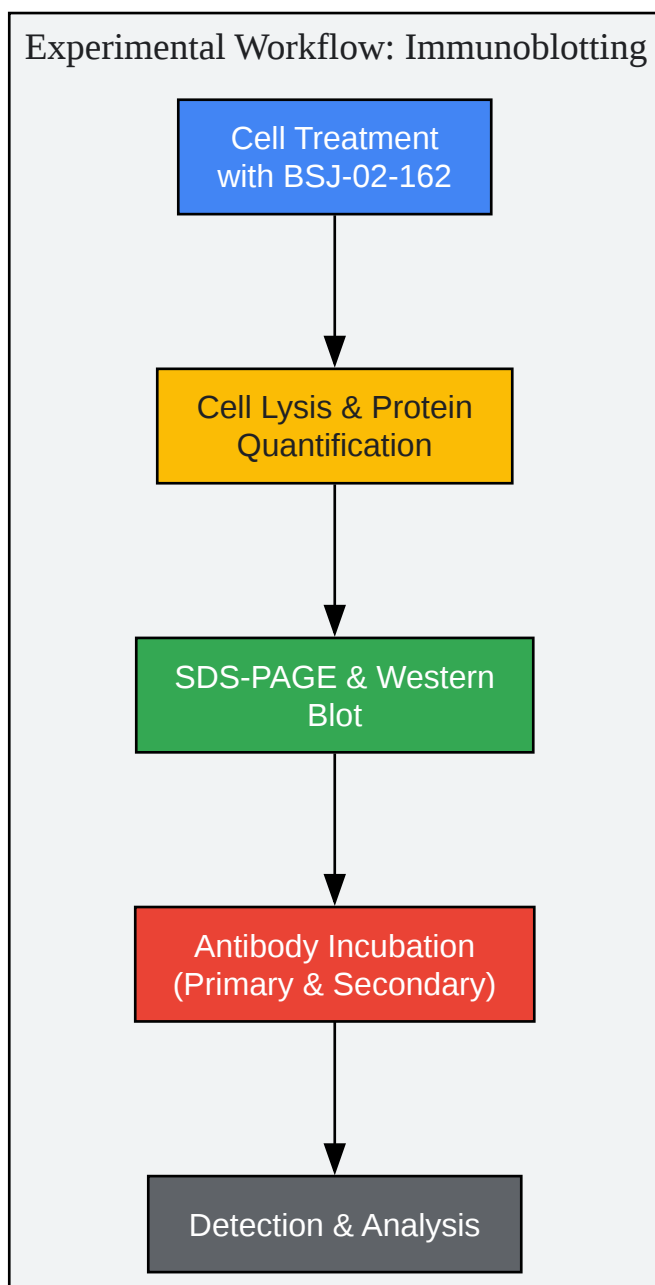
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Caption: Mechanism of **BSJ-02-162**-induced protein degradation.



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Caption: Downstream effects of **BSJ-02-162** on cell cycle progression.



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Caption: Workflow for analyzing protein degradation by immunoblot.

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